Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate
Description
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected piperazine core linked to a 3-(chlorosulfonyl)phenyl substituent. The Boc group enhances solubility and stability during synthetic workflows, while the chlorosulfonyl moiety provides a reactive handle for nucleophilic substitution, enabling its use in sulfonamide formation, bioconjugation, and drug discovery . This compound’s molecular formula is inferred as C₁₅H₂₀ClN₂O₄S (exact mass: ~359.08 g/mol), with the chlorosulfonyl group contributing to its electrophilic character and utility in cross-coupling reactions .
Properties
Molecular Formula |
C15H21ClN2O4S |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
tert-butyl 4-(3-chlorosulfonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O4S/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)12-5-4-6-13(11-12)23(16,20)21/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
ISOUZITUVCKKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate
General Synthetic Strategy
The synthesis of tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate typically involves the following key steps:
- Introduction of the piperazine moiety protected by a tert-butyl carbamate group (Boc protection).
- Attachment of the 3-(chlorosulfonyl)phenyl substituent onto the piperazine nitrogen.
- Chlorosulfonylation of the phenyl ring at the meta position.
Starting Materials and Key Intermediates
- tert-Butyl piperazine-1-carboxylate is used as the protected piperazine starting material.
- 3-aminophenyl derivatives or 3-halophenyl precursors serve as the aromatic building blocks.
- Chlorosulfonic acid or sulfuryl chloride is employed for chlorosulfonylation reactions.
Detailed Preparation Procedure
Protection of Piperazine
The piperazine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield tert-butyl piperazine-1-carboxylate. This step is crucial to prevent undesired side reactions during subsequent sulfonylation.
- Reaction conditions: Boc2O in dichloromethane at 0 °C to room temperature with triethylamine as base.
- Typical yield: High, >80% under optimized conditions.
Attachment of the Phenyl Ring
The phenyl ring bearing a leaving group (e.g., bromide or nitro group) in the meta position is coupled to the piperazine nitrogen via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
- Example: Reaction of tert-butyl piperazine-1-carboxylate with 3-bromophenyl derivatives under inert atmosphere.
- Catalyst: Palladium complexes or copper catalysis depending on the method.
- Solvent: Dichloromethane or dimethylformamide (DMF).
- Temperature: Ambient to 80 °C.
- Yield: Moderate to good (50-75%).
Chlorosulfonylation of the Phenyl Ring
The critical step involves introducing the chlorosulfonyl group (-SO2Cl) at the meta position of the phenyl ring. This is achieved by reaction with chlorosulfonic acid under controlled temperature.
- Reaction conditions: Dropwise addition of chlorosulfonic acid to the aromatic intermediate at 0–10 °C followed by stirring at 20–30 °C for 3–4 hours.
- Quenching: The reaction mixture is poured onto ice to precipitate the product.
- Work-up: Extraction with dichloromethane, washing with aqueous sodium bicarbonate to neutralize excess acid.
- Yield: Typically 70-80%.
Representative Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Piperazine + Boc2O | Triethylamine, CH2Cl2, 0 °C to RT | tert-Butyl piperazine-1-carboxylate | >80 |
| 2 | tert-Butyl piperazine-1-carboxylate + 3-bromophenyl derivative | Pd catalyst, base, inert atmosphere, 40-80 °C | tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate | 50-75 |
| 3 | tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate | Chlorosulfonic acid, 0–10 °C to 30 °C | tert-Butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate | 70-80 |
Alternative Sulfonylation Methods
- Use of sulfuryl chloride (SO2Cl2) in chlorosulfonation reactions has been reported in related aromatic sulfonylations, offering milder conditions.
- Thionyl chloride (SOCl2) may be used in combination with chlorosulfonic acid to facilitate chlorosulfonyl group introduction.
Analytical and Purification Techniques
- Chromatographic purification : Silica gel column chromatography with dichloromethane/methanol mixtures is commonly used to isolate the pure compound.
- Spectroscopic characterization : ^1H NMR, ^13C NMR, and LC-MS confirm the structure and purity.
- Typical LC-MS data : m/z 360.9 [M+H]^+ consistent with molecular formula C15H21ClN2O4S.
Research Discoveries and Optimization
- The use of inert atmosphere (nitrogen) and anhydrous solvents is critical to prevent hydrolysis of the chlorosulfonyl group.
- Reaction temperature control during chlorosulfonylation prevents overreaction and degradation.
- Boc protection improves solubility and handling of piperazine intermediates.
- Optimized base selection (e.g., triethylamine or 2,6-dimethylpyridine) enhances yields in coupling steps.
- Recent literature emphasizes the importance of stepwise purification to achieve high purity for pharmaceutical applications.
Summary Table of Preparation Parameters
| Parameter | Optimal Range | Notes |
|---|---|---|
| Boc Protection Temp | 0 °C to RT | Use dry CH2Cl2, triethylamine base |
| Coupling Reaction Temp | 40–80 °C | Pd catalyst or Cu catalysis, inert atmosphere |
| Chlorosulfonylation Temp | 0–10 °C (addition), then 20–30 °C (reaction) | Slow addition of chlorosulfonic acid, ice quench |
| Reaction Time (Chlorosulfonylation) | 3–4 hours | Ensures complete sulfonylation |
| Purification | Silica gel chromatography | Eluent: dichloromethane/methanol (10:1) |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by a nucleophile.
Friedel-Crafts Alkylation: It can act as an alkylating agent in Friedel-Crafts reactions, introducing the piperazine moiety into aromatic systems.
Michael Addition: The compound can also be involved in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or thiols, and catalysts like aluminum chloride for Friedel-Crafts alkylation. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while Friedel-Crafts alkylation would result in an aromatic compound with an attached piperazine moiety .
Scientific Research Applications
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and piperazine groups into target molecules.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate involves its ability to act as an electrophile in chemical reactions. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is harnessed in various synthetic applications to modify and functionalize target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely used in medicinal and materials chemistry. Below is a detailed comparison of tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate with structurally analogous compounds, emphasizing functional groups, reactivity, and applications.
Structural and Functional Group Comparison
Biological Activity
Tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is a synthetic compound belonging to the piperazine derivatives class, characterized by its unique structure that includes a tert-butyl group, a chlorosulfonyl substituent on a phenyl ring, and a carboxylate functional group. Its molecular formula is C15H21ClN2O4S, with a molecular weight of 425.93 g/mol. The compound appears as a white to off-white crystalline powder, sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .
The biological activity of tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is attributed to its interactions with various protein targets involved in disease pathways. Although the precise mechanisms are still under investigation, it is believed that the compound may modulate signaling pathways relevant to cancer, inflammation, and bacterial infections .
Biological Properties
Research has demonstrated that this compound exhibits promising biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines through inhibition of cell growth and induction of apoptosis.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : It may modulate inflammatory responses, providing therapeutic avenues for inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the efficacy of tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate in different biological contexts:
-
Cancer Cell Line Studies :
- A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). Results indicated significant growth inhibition at concentrations as low as 10 µM .
- Another investigation highlighted its potential as a lead compound for developing novel anticancer therapies by targeting specific kinases involved in tumor progression .
-
Antimicrobial Testing :
- In vitro assays demonstrated that tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .
-
Inflammation Models :
- Preclinical models have shown that the compound can reduce markers of inflammation, indicating potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of similar compounds within the piperazine class:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate | Chlorosulfonamide functionality | Anticancer, Antimicrobial |
| Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate | Similar piperazine core; different phenol substitution | Potential anticancer activity |
| Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Piperidine instead of piperazine | Antimicrobial properties |
| Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate | Amino group substitution on phenol | Antidepressant activity |
The unique chlorosulfonamide functionality combined with the piperazine structure enhances the biological activity of tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate compared to related compounds .
Q & A
Q. What are the optimal synthetic routes for Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring, followed by chlorosulfonation. Key steps include:
- Step 1: Boc protection of piperazine using tert-butyl chloroformate under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) .
- Step 2: Electrophilic aromatic substitution at the phenyl ring using chlorosulfonic acid, requiring precise temperature control (0–10°C) to avoid side reactions .
- Optimization: Adjust solvent polarity (e.g., toluene for improved solubility) and use catalytic DMAP to enhance coupling efficiency. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques:
- NMR Spectroscopy: Confirm regioselectivity of chlorosulfonation via H NMR (e.g., absence of unreacted piperazine protons at δ 2.5–3.5 ppm) and C NMR (Boc carbonyl signal at ~155 ppm) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to verify purity >95% (retention time ~8.2 min in 70:30 MeCN/HO) .
- Mass Spectrometry: ESI-MS ([M+H] expected m/z ~403.8) to validate molecular weight .
Q. What are the critical storage conditions to maintain compound stability?
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis of the chlorosulfonyl group. Avoid exposure to moisture, as the sulfonyl chloride moiety is prone to degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation in ethyl acetate/hexane. Use SHELXL for refinement . Key parameters to resolve:
- Torsion Angles: Confirm spatial orientation of the chlorosulfonyl group relative to the piperazine ring.
- Hydrogen Bonding: Identify intermolecular interactions (e.g., C=O⋯H–N) influencing crystal packing .
- Data Contradictions: If NMR suggests rotational flexibility but XRD shows rigidity, consider dynamic effects in solution vs. solid state .
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Receptor Binding Assays: Radioligand displacement studies (e.g., H-labeled serotonin receptors) to quantify IC values .
- Cellular Models: Treat HEK-293 cells expressing target receptors and measure cAMP levels via ELISA to assess G protein-coupled receptor (GPCR) modulation .
- Kinetic Studies: Use surface plasmon resonance (SPR) to determine binding kinetics (k, k) for sulfonyl-enzyme interactions .
Q. How can researchers address discrepancies in reported synthetic yields or biological activity data?
- Yield Optimization: Compare solvent systems (e.g., DMF vs. THF) and catalyst loading (e.g., 5 mol% Pd(PPh) vs. 10 mol%) to identify outliers .
- Biological Replication: Standardize assay protocols (e.g., cell passage number, serum-free conditions) to minimize variability. Validate contradictory results using orthogonal methods (e.g., Western blot vs. qPCR for target engagement) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
Q. Table 2. Comparative Biological Activity in Receptor Assays
| Target Receptor | IC (nM) | Assay Type | Reference |
|---|---|---|---|
| 5-HT | 12.4 ± 1.2 | Radioligand | |
| D Dopamine | 48.7 ± 3.8 | cAMP ELISA | |
| σ | >1000 | SPR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
